molecular formula C17H32INO B008855 1-(3-(Dimethylamino)propoxy)adamantane ethyl iodide CAS No. 102571-36-8

1-(3-(Dimethylamino)propoxy)adamantane ethyl iodide

Cat. No. B008855
M. Wt: 393.3 g/mol
InChI Key: DAEWYFHVVJQUMX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Dimethylamino)propoxy)adamantane ethyl iodide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as Memantine-EI, and it is a derivative of Memantine, which is a drug used to treat Alzheimer's disease. Memantine-EI has been found to have unique properties that make it a valuable compound for research purposes.

Mechanism Of Action

The mechanism of action of Memantine-EI is not fully understood. However, it is believed to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity, learning, and memory. By blocking this receptor, Memantine-EI may help to protect neurons from excitotoxicity, which is a process that can lead to neuronal damage and death.

Biochemical And Physiological Effects

Memantine-EI has been found to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine, which is a neurotransmitter that plays a crucial role in learning and memory. It has also been found to decrease the release of glutamate, which is a neurotransmitter that can cause excitotoxicity. Memantine-EI has been found to have a neuroprotective effect, which may help to prevent neuronal damage and death.

Advantages And Limitations For Lab Experiments

Memantine-EI has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It has also been found to have a low toxicity profile, which makes it safe for use in laboratory experiments. However, Memantine-EI also has some limitations. It is a relatively new compound, and its properties are not fully understood. Further research is needed to fully elucidate its mechanism of action and potential applications.

Future Directions

There are several future directions for research on Memantine-EI. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is needed to determine the efficacy of Memantine-EI in treating these diseases. Another potential application is in the treatment of epilepsy and depression. Memantine-EI has been found to have unique properties that may make it a valuable compound for the treatment of these conditions. Further research is needed to fully understand its potential applications. Overall, Memantine-EI is a promising compound for scientific research, and further studies are needed to fully elucidate its properties and potential applications.

Synthesis Methods

The synthesis of 1-(3-(Dimethylamino)propoxy)adamantane ethyl iodide is a complex process that involves several steps. The starting material for the synthesis is Memantine, which is reacted with ethyl iodide and a base to obtain the final product. The synthesis method has been optimized to ensure high yields and purity of the compound.

Scientific Research Applications

Memantine-EI has been found to have various applications in scientific research. It has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been investigated for its potential use in the treatment of epilepsy and depression. Memantine-EI has been found to have unique properties that make it a valuable compound for research purposes.

properties

CAS RN

102571-36-8

Product Name

1-(3-(Dimethylamino)propoxy)adamantane ethyl iodide

Molecular Formula

C17H32INO

Molecular Weight

393.3 g/mol

IUPAC Name

2-(1-adamantyloxy)propyl-ethyl-dimethylazanium;iodide

InChI

InChI=1S/C17H32NO.HI/c1-5-18(3,4)12-13(2)19-17-9-14-6-15(10-17)8-16(7-14)11-17;/h13-16H,5-12H2,1-4H3;1H/q+1;/p-1

InChI Key

DAEWYFHVVJQUMX-UHFFFAOYSA-M

SMILES

CC[N+](C)(C)CC(C)OC12CC3CC(C1)CC(C3)C2.[I-]

Canonical SMILES

CC[N+](C)(C)CC(C)OC12CC3CC(C1)CC(C3)C2.[I-]

synonyms

1-(3-(Dimethylamino)propoxy)adamantane ethyl iodide

Origin of Product

United States

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